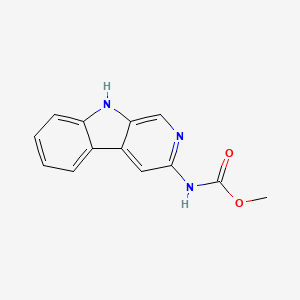
3-(Methoxycarbonyl)amino-beta-carboline
説明
3-(Methoxycarbonyl)amino-beta-carboline (beta-CMC) is a novel compound that has a high in vitro affinity for the benzodiazepine receptor . It is a selective antagonist of the sedative effects of benzodiazepines .
Synthesis Analysis
The synthesis of beta-CMC has been described in the literature . It was found to have a restricted pharmacological profile in in vivo testing . The compound lacked intrinsic activity but antagonized the convulsions induced by the methyl ester of beta-carboline-3-carboxylic acid, an inverse agonist of the benzodiazepine receptor .Molecular Structure Analysis
The molecular structure of beta-CMC is characterized by its crystal packing characteristics, which differ from those of other beta-carbolines in both the pattern of intermolecular hydrogen bonding and the quality of their pi-pi stacking interactions .Chemical Reactions Analysis
Beta-CMC selectively antagonizes the sedative but not the anxiolytic or anticonvulsant effects of benzodiazepines . This suggests that it may interact with the benzodiazepine receptor in a unique way, leading to its selective antagonism of certain effects of benzodiazepines.科学的研究の応用
Molecular Structure and Receptor Affinity
- Molecular Structure Analysis : The X-ray crystal structure of 3-(methoxycarbonyl)amino-beta-carboline, known for its high affinity for the benzodiazepine receptor, has been explored. This compound is a selective antagonist of the sedative effects of diazepam. The study highlights differences in crystal packing characteristics compared to other active beta-carbolines, which may relate to its selective activity (Dodd et al., 1987).
Pharmacological Profile and Antagonistic Effects
- Selective Antagonism of Sedative Effects : Research has shown that this compound selectively antagonizes the sedative effects of benzodiazepines. It lacks intrinsic activity but inhibits convulsions induced by certain beta-carboline carboxylic acid esters. The mechanisms involved in this selective antagonism have been a subject of study (Prado de Carvalho et al., 1986).
Derivative Synthesis and Receptor Interactions
- Synthesis and Receptor Binding : A study synthesized various derivatives of 3-amino-beta-carboline, including this compound, assessing their affinities for benzodiazepine receptors. This compound displayed significant in vitro receptor affinity and selectively antagonized sedative effects without convulsant or anxiogenic activity (Dodd et al., 1985).
Effects on Food and Water Intake
- Impact on Food Intake : In a study investigating its effects on food intake in rats, this compound showed properties similar to benzodiazepine receptor inverse agonists. It inhibited food intake at certain doses but had no effect on water intake in a similar context (Patel & Ebenezer, 2002).
作用機序
特性
IUPAC Name |
methyl N-(9H-pyrido[3,4-b]indol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-18-13(17)16-12-6-9-8-4-2-3-5-10(8)15-11(9)7-14-12/h2-7,15H,1H3,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNHWQATGLIDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC=C2C(=C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70919418 | |
| Record name | Methyl hydrogen 9H-pyrido[3,4-b]indol-3-ylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70919418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91985-74-9 | |
| Record name | 3-(Methoxycarbonyl)amino-beta-carboline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091985749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl hydrogen 9H-pyrido[3,4-b]indol-3-ylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70919418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



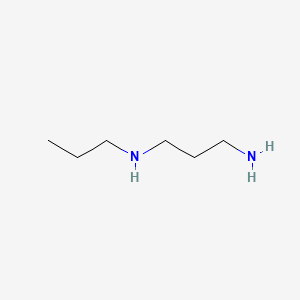

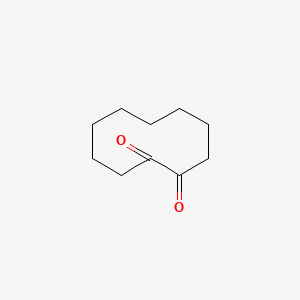

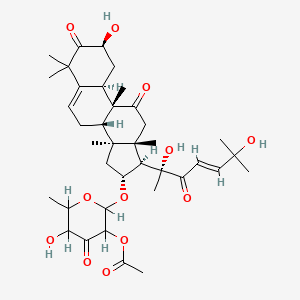
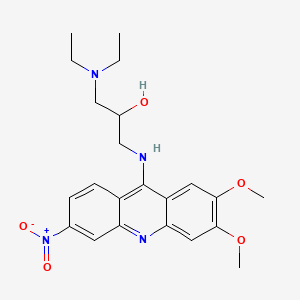
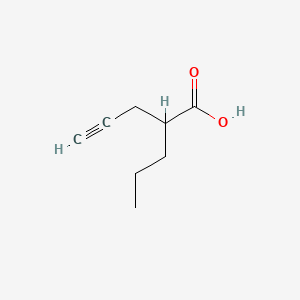
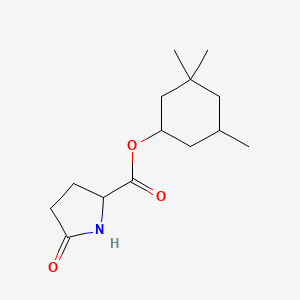


![6-Chloro-3-[[ethoxy(methyl)phosphinothioyl]sulfanylmethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B1204407.png)


